molecular formula C6H7BrN2S B12100122 5-Bromo-3-(methylthio)pyridin-2-amine

5-Bromo-3-(methylthio)pyridin-2-amine

Cat. No.: B12100122
M. Wt: 219.10 g/mol
InChI Key: WEHAZAVOGJEOLX-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylthio)pyridin-2-amine: is an organic compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 3rd position, and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-3-(methylthio)pyridin-2-amine typically involves the following steps:

    Bromination: The starting material, 3-(methylthio)pyridin-2-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-(methylthio)pyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or palladium on carbon (Pd/C) in hydrogen atmosphere.

Major Products Formed:

    Substitution: Formation of 3-(methylthio)pyridin-2-amine derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of 5-bromo-3-(methylsulfinyl)pyridin-2-amine or 5-bromo-3-(methylsulfonyl)pyridin-2-amine.

    Reduction: Formation of 3-(methylthio)pyridin-2-amine or other reduced derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used as a probe to study biological pathways and mechanisms.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and methylthio groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Bromo-3-methylpyridin-2-amine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    3-(Methylthio)pyridin-2-amine: Lacks the bromine atom, which can affect its ability to undergo certain substitution reactions.

    5-Bromo-2-methylpyridin-3-amine: Has a different substitution pattern, leading to variations in its chemical and biological properties.

Uniqueness:

5-Bromo-3-(methylthio)pyridin-2-amine is unique due to the combination of the bromine atom and the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C6H7BrN2S/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)

InChI Key

WEHAZAVOGJEOLX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=CC(=C1)Br)N

Origin of Product

United States

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